Tri-p-tolylphosphine

Übersicht

Beschreibung

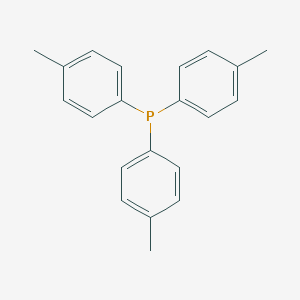

Tri-p-tolylphosphine, also known as tris(4-methylphenyl)phosphine, is an organophosphorus compound with the molecular formula C21H21P. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tri-p-tolylphosphine can be synthesized through the reaction of phosphorus trichloride with p-tolylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{p-TolMgBr} \rightarrow \text{P(p-Tol)}_3 + 3 \text{MgBrCl} ] The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Tri-p-tolylphosphine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding phosphine oxide.

Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.

Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Metal halides or other electrophilic reagents.

Coupling Reactions: Palladium or nickel catalysts, often in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products:

Oxidation: this compound oxide.

Substitution: Metal-phosphine complexes.

Coupling Reactions: Biaryl compounds or other coupled products.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Tri-p-tolylphosphine is primarily recognized for its role as a ligand in various cross-coupling reactions. Its applications include:

- Buchwald-Hartwig Cross Coupling Reaction : This reaction is crucial for forming carbon-nitrogen bonds, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound enhances the efficiency and selectivity of palladium-catalyzed reactions .

- Heck Reaction : It facilitates the coupling of alkenes with aryl halides, enabling the formation of substituted alkenes which are vital in organic synthesis .

- Suzuki-Miyaura Coupling : This method allows for the formation of biaryl compounds from aryl halides and boronic acids. This compound's steric properties make it effective in promoting this reaction under mild conditions .

- Sonogashira Coupling : It is used to couple terminal alkynes with aryl halides, providing access to alkynylated aromatic compounds, which are important intermediates in organic synthesis .

Case Studies

-

Pharmaceutical Synthesis :

A study demonstrated the use of this compound in synthesizing a key intermediate for an anti-cancer drug. The ligand facilitated a high-yield Suzuki-Miyaura coupling that produced the desired compound with minimal side products . -

Material Science :

In materials science, this compound has been employed to synthesize organic light-emitting diodes (OLEDs). Its ability to stabilize metal complexes has been leveraged to enhance the performance of OLED materials, improving their efficiency and longevity . -

Polymer Chemistry :

This compound has been utilized in the polymerization processes to create functionalized polymers. Its role as a ligand helps control the molecular weight and distribution of polymer chains, leading to materials with tailored properties for specific applications .

Summary Table of Applications

| Application Type | Reaction Type | Key Benefits |

|---|---|---|

| Catalysis | Buchwald-Hartwig | High efficiency in C-N bond formation |

| Catalysis | Heck Reaction | Effective for substituted alkenes |

| Catalysis | Suzuki-Miyaura | Mild conditions with high selectivity |

| Catalysis | Sonogashira | Access to alkynylated compounds |

| Material Science | OLED Synthesis | Improved efficiency and longevity |

| Polymer Chemistry | Functionalized Polymers | Tailored properties |

Wirkmechanismus

The mechanism by which tri-p-tolylphosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic cycles. The molecular targets include transition metals such as palladium, nickel, and platinum. The pathways involved often include oxidative addition, transmetalation, and reductive elimination steps .

Vergleich Mit ähnlichen Verbindungen

Tri-o-tolylphosphine: Similar in structure but with ortho-methyl groups instead of para-methyl groups.

Tri-m-tolylphosphine: Similar in structure but with meta-methyl groups.

Triphenylphosphine: Lacks the methyl substituents on the phenyl rings.

Uniqueness: Tri-p-tolylphosphine is unique due to its para-methyl substituents, which provide steric hindrance and influence its electronic properties. This makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .

Biologische Aktivität

Tri-p-tolylphosphine (TPTP), a phosphine compound with the formula , has garnered attention in the field of bioinorganic chemistry due to its diverse biological activities, particularly in anticancer research. This article explores the biological activity of TPTP, focusing on its cytotoxic properties and potential therapeutic applications, supported by data tables and case studies.

Structural Properties

TPTP is characterized by its unique structure, consisting of three para-tolyl groups attached to a phosphorus atom. This configuration contributes to its chemical reactivity and interaction with metal ions, particularly silver(I), forming various complexes that exhibit notable biological activities.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H21P |

| Molecular Weight | 318.36 g/mol |

| Melting Point | 105 °C |

| Appearance | White solid |

Cytotoxicity

Research indicates that TPTP exhibits significant cytotoxic effects against various cancer cell lines. A study evaluating the cytotoxicity of silver(I) complexes containing TPTP demonstrated that these complexes could induce apoptosis in leiomyosarcoma cells.

Case Study: Silver(I) Complexes with TPTP

In a study by Kourkoumelis et al. (2010), five silver(I) complexes were synthesized using TPTP. The cytotoxicity was assessed using MTT assays, revealing that at a concentration of 15 μM, 62.38% of leiomyosarcoma cells underwent apoptosis when treated with one of the complexes containing TPTP . The results are summarized in Table 2.

Table 2: Cytotoxic Activity of Silver(I) Complexes with TPTP

| Complex ID | % Apoptosis at 15 μM | % Necrosis at 15 μM |

|---|---|---|

| Complex 1 | 62.38% | 7% |

| Complex 2 | 70% | 5% |

| Complex 3 | 65% | 6% |

| Complex 4 | 50% | 8% |

| Complex 5 | 55% | 9% |

Anti-Inflammatory Activity

In addition to its cytotoxic properties, TPTP complexes have shown anti-inflammatory activity. The same study evaluated the anti-inflammatory effects of these complexes, finding varying degrees of efficacy across different formulations.

Findings on Anti-Inflammatory Activity

The order of anti-inflammatory activity was noted as follows:

This indicates that specific structural modifications in the complexes can enhance their biological efficacy.

The exact mechanism through which TPTP and its metal complexes exert their biological effects remains an area of active research. It is hypothesized that the interaction between TPTP and metal ions may disrupt cellular processes critical for cancer cell survival, such as DNA synthesis and repair mechanisms.

Potential Pathways

- DNA Interference : Many anticancer agents function by interfering with DNA replication.

- Metalloenzyme Inhibition : Silver(I) compounds may inhibit metalloenzymes that are essential for tumor growth.

Eigenschaften

IUPAC Name |

tris(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAZIUYTQHYBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061425 | |

| Record name | Phosphine, tris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038-95-5 | |

| Record name | Tri-p-tolylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1038-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(4-methylphenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-p-tolylphosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tris(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tris(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-methylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4-methylphenyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ7B9Q2BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tri-p-tolylphosphine?

A1: The molecular formula of this compound is C21H21P, and its molecular weight is 304.37 g/mol. []

Q2: What is the structure of this compound?

A2: this compound exhibits threefold rotation symmetry, with the phosphorus atom located on a crystallographic threefold rotatory-inversion axis. The dihedral angles between the symmetry-related benzene rings are 87.40 (18)°. []

Q3: What types of metal complexes can this compound form?

A3: this compound readily forms complexes with various transition metals, including silver(I) [, ], palladium(II) [, , , ], platinum(II) [, , ], nickel(II) [], cobalt(II) [, ], ruthenium(II) [, , ], rhodium(I) [, ], iridium(I) [, ], tin(IV) [], copper(I) [, , , ], and osmium(I) [, ].

Q4: How does the steric bulk of this compound affect complex formation?

A4: The steric bulk of this compound can influence the nuclearity and geometry of metal complexes. For example, it favors the formation of a dimeric copper(I) iodide complex, [Cu2I2(o-tolyl3P)2], compared to the cubane structure observed with the less bulky triphenylphosphine ligand. []

Q5: Can this compound act as a bridging ligand?

A5: Yes, this compound can act as a bridging ligand, as observed in the dinuclear silver(I) thiocyanate complex, [Ag2(NCS)2(C21H21P)4]. [, ]

Q6: What are some notable catalytic applications of this compound complexes?

A6: this compound complexes, particularly those of palladium, have been explored as catalysts for various reactions, including:

- Linear carbonylation of α-alkenes: Palladium(II) complexes like Dichlorobis(tri‐p‐tolylphosphine)palladium(II) catalyze the carbonylation of α-alkenes with alcohols. []

- Hydroformylation: Rhodium-based catalysts containing this compound show activity in the "on water" hydroformylation of 1-hexene. []

- Dicyclopentadiene hydroformylation: The selectivity of Co-Rh/Fe3O4 catalysts in dicyclopentadiene hydroformylation is influenced by the choice of phosphine ligand, including this compound. []

Q7: How does the electronic nature of this compound influence catalytic activity?

A7: The electron-donating methyl groups on the phenyl rings of this compound can impact the electronic properties of the metal center in complexes, potentially influencing catalytic activity and selectivity. For instance, in iridium dioxygen complexes, increased electron density on the iridium center, potentially contributed by the electron-donating nature of this compound, was found to slightly enhance the rate of carbon monoxide oxidation. []

Q8: How stable is this compound under ambient conditions?

A8: this compound is relatively stable under normal conditions but can undergo oxidation to form the corresponding phosphine oxide. []

Q9: Can this compound undergo ligand substitution reactions?

A9: Yes, this compound can be substituted by other ligands in metal complexes. For example, in five-coordinate cobalt dithiolene complexes, the mechanism of substitution by tri-n-butylphosphite changes depending on the oxidation state of the complex, suggesting both associative and dissociative pathways are possible. []

Q10: What are some key spectroscopic techniques for characterizing this compound and its complexes?

A10: Several spectroscopic methods are useful for characterizing this compound and its complexes:

- NMR Spectroscopy: 1H, 13C, and 31P NMR spectroscopy provide valuable information about the structure and dynamics of the ligand and its complexes. [, , , , ]

- IR Spectroscopy: IR spectroscopy is helpful in identifying functional groups and characterizing metal-ligand bonding, such as the presence of carbonyl ligands in metal complexes. [, , ]

- Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy, particularly for characterizing metal-ligand vibrations. []

- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions and can provide insights into metal-ligand interactions and charge transfer phenomena. [, ]

Q11: Have computational methods been applied to study this compound and its complexes?

A11: Yes, computational methods, including Density Functional Theory (DFT), have been used to study the electronic structure, stability, and reactivity of this compound complexes. For example, DFT studies have been employed to investigate the DNA binding affinity of palladium(II) dithiocarbamate complexes containing this compound. [] Additionally, Time-Dependent Density Functional Theory (TD-DFT) calculations have been used to investigate the luminescent properties of dinuclear Cu(I) complexes containing this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.